1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-
Overview
Description
1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- is an organic compound with the chemical formula C29H14O6. It is a colorless crystalline solid with a melting point of approximately 260-265°C . This compound is primarily used as a raw material for the synthesis of chemical intermediates and organic materials, including organic semiconductor materials, high-performance polymers, coatings, and dyes .
Mechanism of Action
Target of Action
It is known to be used in the production of polymers , indicating that its targets could be certain types of monomers or polymer precursors.
Mode of Action
It is known to be used as a catalyst for the thermal oxidation of aromatic hydrocarbons . This suggests that it may interact with its targets by facilitating their oxidation.
Biochemical Pathways
Given its role as a catalyst in the thermal oxidation of aromatic hydrocarbons , it may affect pathways related to the oxidation and degradation of these compounds.
Pharmacokinetics
It is known to have a melting point of about 240°c , which may influence its bioavailability and stability.
Result of Action
It is known to be used in the production of polymers , suggesting that it may facilitate the formation of polymer chains from monomers or polymer precursors.
Action Environment
It is known to have a melting point of about 240°c , suggesting that temperature could be a significant environmental factor influencing its action and stability.
Preparation Methods
The preparation of 1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- involves a multi-step synthetic route. A common method includes the condensation reaction of phenol and phthalic acid to obtain 9,9-bis(3-methoxyphenyl)fluorene. This intermediate is then subjected to oxidation and carboxylation reactions to yield the target compound . The industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of organic semiconductor materials and high-performance polymers.
Industry: It is utilized in the production of coatings, dyes, and other organic materials.
Comparison with Similar Compounds
1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- can be compared with similar compounds such as:
9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride: This compound shares similar structural features and applications in the synthesis of high-performance polymers and organic materials.
5,5’-(9H-Fluorene-9,9-diyl)bis(2-benzofuran-1,3-dione): Another structurally related compound with similar uses in organic synthesis and material science.
The uniqueness of 1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- lies in its specific structural configuration, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
5-[9-(1,3-dioxo-2-benzofuran-5-yl)fluoren-9-yl]-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H14O6/c30-25-19-11-9-15(13-21(19)27(32)34-25)29(16-10-12-20-22(14-16)28(33)35-26(20)31)23-7-3-1-5-17(23)18-6-2-4-8-24(18)29/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMACFWAQBPYRFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C(=O)OC5=O)C6=CC7=C(C=C6)C(=O)OC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567401 | |
Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135876-30-1 | |
Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.